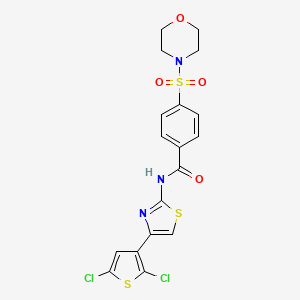
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides have been studied extensively for their potential as gastrokinetic agents, as well as for their ability to form supramolecular structures and gels .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For example, a series of benzamides with different N-4 substituents were prepared and evaluated for their gastrokinetic activity, which is the ability to enhance gastric emptying . Another study demonstrated the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with a dithioic acid derivative in water, yielding nearly quantitative results . Additionally, copper-catalyzed intramolecular cyclization has been used to synthesize N-benzothiazol-2-yl-amides, showcasing the versatility of methods available for constructing benzamide frameworks .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity and supramolecular aggregation. For instance, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized and structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and that different substituents on the benzamide ring lead to various modes of supramolecular aggregation, such as π-π stacking and hydrogen bonding . The role of methyl functionality and S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was also investigated, with some derivatives forming stable gels in ethanol/water and methanol/water mixtures .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, which are often tailored to introduce specific functional groups that modulate their biological properties. The reactions can range from the formation of amide bonds to more complex intramolecular cyclizations. The copper-catalyzed intramolecular cyclization process is one such reaction that has been employed to create N-benzothiazol-2-yl-amides . The choice of reaction conditions and catalysts can significantly affect the yield and purity of the final products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents or supramolecular gelators. The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives has been attributed to non-covalent interactions like π-π interactions and hydrogen bonding, which are essential for the formation of stable gels with low minimum gelator concentrations . These properties are influenced by the molecular structure and substituents present on the benzamide core.
科学的研究の応用
Synthesis and Physicochemical Characterization
A series of derivatives related to thiazolyl and thiophenyl structures were synthesized, characterized by NMR, IR spectroscopy, and mass spectrometry. These compounds demonstrated various biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects, highlighting the chemical versatility and potential pharmaceutical applications of such structures (Zablotskaya et al., 2013).
Antitumor Properties
Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-derivatives showed promising results for new anticancer agents, underscoring the importance of structural modifications to enhance therapeutic potentials (Horishny et al., 2020).
Antimicrobial Agents
Studies on 2-phenylamino-thiazole derivatives, including benzamide ethers, revealed significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on the benzothiazole backbone (Bikobo et al., 2017).
Copper-Catalyzed Synthesis
Intramolecular cyclization using copper catalysis was employed to synthesize N-benzothiazol-2-yl-amides, demonstrating the utility of metal-catalyzed reactions in constructing complex molecules efficiently (Wang et al., 2008).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation highlighted the continued interest in benzothiazole derivatives as potential anticancer drugs. The tested compounds showed moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
特性
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHYNVNFHGUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)



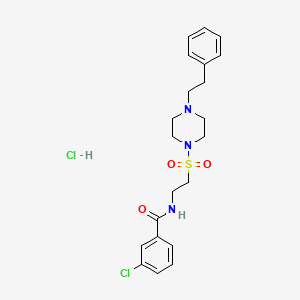
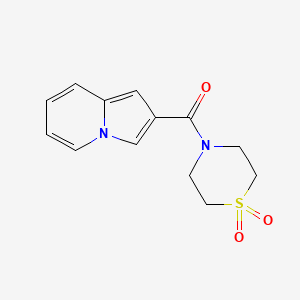
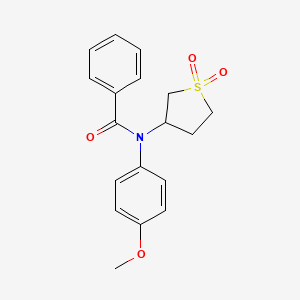
![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)
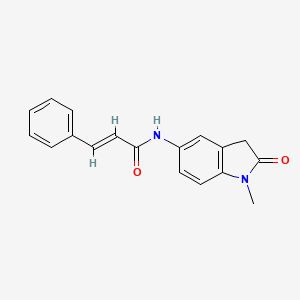
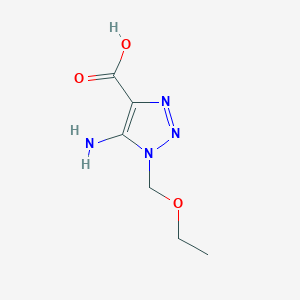
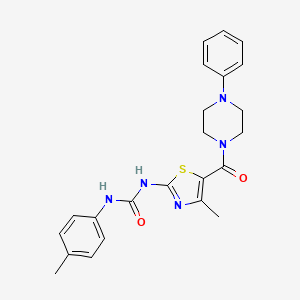
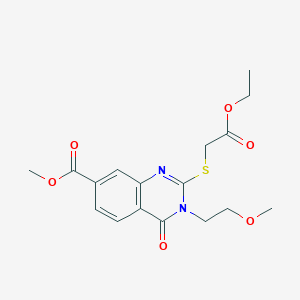

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)